NVP-BAW2881: A Technical Guide on its Mechanism of Action as a VEGFR Tyrosine Kinase Inhibitor
NVP-BAW2881: A Technical Guide on its Mechanism of Action as a VEGFR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of NVP-BAW2881, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. The information presented herein is compiled from preclinical research and is intended to inform further investigation and development.
Core Mechanism of Action
NVP-BAW2881 is a low molecular weight compound that primarily targets the VEGFR tyrosine kinase family, playing a crucial role in inhibiting angiogenesis and inflammation.[1] Its mechanism of action is centered on the competitive inhibition of ATP binding to the catalytic domain of VEGFRs, thereby blocking downstream signaling pathways essential for endothelial cell proliferation, migration, and survival.
The primary molecular targets of NVP-BAW2881 are the three VEGFRs:
-
VEGFR-1 (Flt-1): Involved in the recruitment of hematopoietic precursor cells and modulation of angiogenesis.
-
VEGFR-2 (KDR/Flk-1): The major mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[1]
-
VEGFR-3 (Flt-4): Primarily involved in lymphangiogenesis, the formation of lymphatic vessels.[1]
By inhibiting these receptors, NVP-BAW2881 effectively blocks the signaling initiated by their ligands, such as VEGF-A and VEGF-C.[1] This leads to a reduction in blood and lymphatic vessel formation and a decrease in vascular permeability, which are hallmarks of its anti-angiogenic and anti-inflammatory effects.[1][2]
Quantitative Data: Inhibitory Activity
The inhibitory potency of NVP-BAW2881 against various kinases has been determined through biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical IC50 Values for NVP-BAW2881 Against Key Tyrosine Kinases
| Target Kinase | IC50 (nM) | Source |
| VEGFR-2 (human) | 37 | [1] |
| VEGFR-2 | 9 | [3] |
| VEGFR-1 | 820 | [3] |
| VEGFR-3 | 420 | [3] |
| Tie2 | 650 | [1][3] |
| RET | 410 | [1][3] |
| c-RAF | sub-μM | [3] |
| B-RAF | sub-μM | [3] |
| ABL | sub-μM | [3] |
Table 2: Cellular IC50 Values for NVP-BAW2881
| Assay | Cell Type | IC50 (nM) | Source |
| VEGF-driven cellular receptor autophosphorylation | CHO cells | 4 | [3] |
| VEGF-A-induced phosphorylation of VEGFR-2 | HUVECs | 2.9 | [3] |
| VEGF-A-induced phosphorylation of VEGFR-2 | VEGFR-2-transfected CHO cells | 4.2 | [3] |
Signaling Pathway
NVP-BAW2881 acts by blocking the phosphorylation of VEGFRs, which is the initial step in the signaling cascade. This inhibition prevents the activation of downstream pathways that are critical for angiogenesis and inflammation.
Caption: NVP-BAW2881 inhibits VEGFR autophosphorylation.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Assays
1. Endothelial Cell Proliferation Assay [3]
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs).
-
Seeding: 1200 cells per well are seeded into fibronectin-coated 96-well plates.
-
Starvation: After 24 hours, cells are transferred to a medium containing 2% fetal bovine serum for an additional 24 hours.
-
Treatment: Cells are incubated with medium alone (control), 20 ng/mL VEGF-A, or a combination of 20 ng/mL VEGF-A and NVP-BAW2881 (1 nM to 1 μM). For LECs, proliferation is also assayed with 500 ng/mL VEGF-C. The final DMSO concentration is adjusted to 0.1% in all wells.
-
Incubation: 72 hours.
-
Quantification: Viable cells are quantified by incubating with 5-methylumbelliferylheptanoate for subsequent fluorescent measurement.
2. Endothelial Cell Tube Formation Assay [1]
-
Cells: HUVECs or LECs.
-
Procedure: Confluent monolayers of endothelial cells are overlaid with collagen type I (control) or collagen containing VEGF-A.
-
Treatment: For the treatment groups, the collagen with VEGF-A also contains NVP-BAW2881 at concentrations of 10 nmol/L or 1 μmol/L.
-
Analysis: The formation of tube-like structures is observed and quantified.
Caption: Workflow for in vitro endothelial cell assays.
In Vivo Models
1. Transgenic Mouse Model of Psoriasis [1][3]
-
Animal Model: K14/VEGF-A transgenic mice, which develop a psoriasis-like skin phenotype.
-
Induction: A contact hypersensitivity response is induced in the ear skin of 8-week-old female mice.
-
Treatment: Starting on day 7 post-challenge, mice receive either once-daily oral doses of 25 mg/kg NVP-BAW2881 or twice-daily topical doses of 0.5% NVP-BAW2881 for 14 days. Control groups receive the vehicle alone.
-
Measurements: Ear thickness is measured every other day. On day 21, mice are sacrificed, and the weight of the ear and its draining lymph node is determined.
2. Acute Inflammation Models in Pigs [1]
-
UVB-Induced Erythema: A phototoxic inflammatory response is induced by UVB irradiation on the skin of domestic pigs. NVP-BAW2881 is applied topically at 0, 3, and 6 hours after irradiation.
-
Contact Hypersensitivity (CHS): An acute CHS response is elicited in the skin.
-
VEGF-A-Induced Vascular Permeability: Pretreatment with topical NVP-BAW2881 is performed before VEGF-A injection to assess its effect on vascular leakage.
-
Analysis: Clinical signs of inflammation, skin redness (reflectometry), and microperfusion are measured.
Preclinical Findings and Therapeutic Potential
In preclinical studies, NVP-BAW2881 has demonstrated significant anti-inflammatory and anti-angiogenic effects. In a transgenic mouse model of psoriasis, it reduced the number of blood and lymphatic vessels, decreased leukocyte infiltration, and normalized the epidermal architecture.[1][2] Furthermore, in models of acute inflammation, topical application of NVP-BAW2881 significantly inhibited VEGF-A-induced vascular permeability and reduced the inflammatory response to UVB irradiation and contact hypersensitivity.[1][2]
These findings suggest that VEGFR tyrosine kinase inhibitors like NVP-BAW2881 may have therapeutic potential for the treatment of inflammatory skin disorders such as psoriasis, where vascular remodeling is a key pathological feature.[2]
Clinical Development
Based on the available search results, there is no specific information on clinical trials for NVP-BAW2881. The development of anti-angiogenic tyrosine kinase inhibitors is an active area of research in oncology and other diseases.[4][5][6]
Conclusion
NVP-BAW2881 is a potent inhibitor of VEGFR tyrosine kinases with significant anti-angiogenic and anti-inflammatory properties demonstrated in preclinical models. Its mechanism of action, centered on the blockade of VEGFR signaling, makes it a compelling candidate for further investigation in diseases characterized by pathological angiogenesis and inflammation. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to build upon.
References
- 1. Inhibition of Chronic and Acute Skin Inflammation by Treatment with a Vascular Endothelial Growth Factor Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of chronic and acute skin inflammation by treatment with a vascular endothelial growth factor receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ⦠[incyteclinicaltrials.com]
